N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide
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Overview
Description
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide is a complex organic compound with a unique structure that includes a benzylcarbamoyl group and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide typically involves the reaction of 2-bromobenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with the reactions carried out in organic solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It may also serve as a probe in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromobenzamide moiety can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide can be compared with other similar compounds, such as:
N-(1-benzylcarbamoyl-2-phenyl-vinyl)-benzamide: This compound has a similar structure but with a vinyl group instead of a bromine atom. It may have different reactivity and biological activity.
N-(1-benzylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide: This compound has a methoxy group, which can influence its chemical properties and interactions with molecular targets.
N-(1-benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-benzamide: The presence of a fluorine atom can affect the compound’s reactivity and binding affinity.
Properties
Molecular Formula |
C21H17BrN2O2 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-benzyl-2-[(2-bromobenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H17BrN2O2/c22-18-12-6-4-10-16(18)21(26)24-19-13-7-5-11-17(19)20(25)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)(H,24,26) |
InChI Key |
VEMBPKVKCDMWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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